2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide
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Overview
Description
Reagents: Cyclopropyl bromide, potassium carbonate
Conditions: Reflux in an organic solvent such as dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves a multi-step process. One common method starts with the preparation of the isonicotinamide core, followed by the introduction of the aminomethyl group and the cyclopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Preparation of Isonicotinamide Core
Reagents: Isonicotinic acid, thionyl chloride, dimethylamine
Conditions: Reflux in anhydrous conditions
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- Aminomethyl propanol
- 2-(Aminomethyl)pyridine
Uniqueness
2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such features are advantageous.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)9-5-6-14-10(7-13)11(9)17-8-3-4-8/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
IBBWZUCOXDPRKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)CN)OC2CC2 |
Origin of Product |
United States |
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